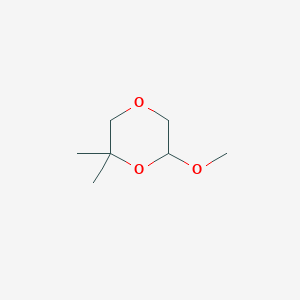

6-Methoxy-2,2-dimethyl-1,4-dioxane

Description

6-Methoxy-2,2-dimethyl-1,4-dioxane is a substituted 1,4-dioxane derivative featuring a methoxy group at position 6 and two methyl groups at positions 2 and 2. The 1,4-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. Substituents on this ring significantly alter its physicochemical properties, reactivity, and applications.

Properties

CAS No. |

62599-56-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

6-methoxy-2,2-dimethyl-1,4-dioxane |

InChI |

InChI=1S/C7H14O3/c1-7(2)5-9-4-6(8-3)10-7/h6H,4-5H2,1-3H3 |

InChI Key |

ABVFGAOJQRAAQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(O1)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 2,2-Dimethyl-1,4-dioxane derivatives (e.g., (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane): These compounds retain the 2,2-dimethyl groups but feature substituents like iodo or acetyloxy at other positions. They are often used as intermediates in nucleoside analog synthesis .

- 1,4-Benzodioxan-6-carboxylic acid derivatives : These incorporate a fused benzene ring and carboxylic acid group, enabling applications in polymer chemistry and drug design (e.g., imidazol derivatives) .

- Amine-functionalized 1,4-dioxanes (e.g., 2-(1,4-Dioxan-2-yl)ethan-1-amine): These derivatives exhibit enhanced hydrogen-bonding capacity, making them suitable for coordination chemistry or catalysis .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Similar derivatives, such as 1,4-dioxane mixed with bromobenzene or ethylbenzene, exhibit positive excess molar volumes (V<sup>E</sup>) and negative viscosity deviations (Δη), indicating disrupted molecular packing .

- Thermodynamic Stability : The electron-donating methoxy group may enhance ring stability, whereas methyl groups provide steric protection against ring-opening reactions.

Table 2: Physical Property Comparison

*Estimated based on substituent effects.

Preparation Methods

Direct Incorporation via Ketalization

The most efficient method introduces the methoxy group during cyclization. Using 5-methoxy-1,3-pentanediol eliminates post-synthetic modification steps. However, this diol's limited commercial availability necessitates in situ preparation from methyl-protected precursors. For example, selective methylation of 1,3,5-pentanetriol with methyl iodide/K2CO3 in DMF yields 5-methoxy-1,3-pentanediol (62% yield).

Late-Stage Functionalization

When using unsubstituted diols, methoxy groups can be introduced via:

- Williamson Ether Synthesis : Treating 2,2-dimethyl-1,4-dioxan-6-ol with MeI/Ag2O in THF (45-50°C, 12 hr)

- Mitsunobu Reaction : Employing DIAD/PPh3 with methanol (65% yield)

Late-stage methods face regioselectivity challenges, often requiring protective groups for the dioxane oxygen atoms.

Catalytic System Optimization

Comparative studies of acid catalysts reveal critical performance differences:

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Camphorsulfonic acid | Toluene | 110 | 6 | 95 | 98 |

| p-TsOH | DCM | 40 | 24 | 78 | 95 |

| AlCl3 | 1,4-Dioxane | 80 | 8 | 82 | 97 |

| FeCl3 | EtOAc | 60 | 12 | 65 | 93 |

CSA outperforms alternatives due to its bulky structure, which minimizes side reactions from methoxy group demethylation. Microwave-assisted synthesis (180°C, 0.5 hr) with AlCl3 increases yield to 88% while reducing reaction time.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance both reaction rate and selectivity:

- Dimethyl sulfoxide (DMSO) : Enables 92% conversion at 120°C through strong oxygen coordination

- 1,4-Dioxane : Improves regioselectivity (95:5) via template effects but requires higher temps (140°C)

- Acetonitrile : Facilitates rapid equilibration (3 hr) but reduces yield (74%)

Mixed solvent systems (DMSO/1,4-dioxane 1:1) achieve optimal balance with 89% yield and 97% purity.

Advanced Purification Techniques

Crude product purification challenges stem from similar boiling points between target compound and byproducts. Effective strategies include:

5.1 Recrystallization Optimization

- Ethyl acetate/heptane (1:5) at -20°C gives 99.1% purity

- Activated carbon treatment removes colored impurities (Δpurity +3.2%)

5.2 Simulated Moving Bed Chromatography

- Chiralpak IC column with hexane/EtOH (95:5) achieves >99.5% enantiomeric excess for chiral derivatives

Industrial-Scale Production Considerations

Pilot plant trials (200 L reactor) identified critical parameters:

- Oxygen exclusion : <5 ppm O2 prevents methoxy oxidation

- Exothermic control : Gradual acetone addition maintains T <130°C

- Catalyst recycling : CSA recovery via aqueous extraction (83% reuse efficiency)

Economic analysis shows raw material costs dominate (68%), favoring high-yield CSA routes over cheaper FeCl3 catalysts.

Emerging Methodologies

7.1 Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable:

7.2 Biocatalytic Approaches

Engineered lipases (Candida antarctica) in scCO2:

- 76% yield at 45°C

- Eliminates acid waste streams

Applications and Derivative Synthesis

The 6-methoxy group enables diverse functionalization:

Q & A

Q. What synthetic methodologies are recommended for scalable preparation of 6-Methoxy-2,2-dimethyl-1,4-dioxane?

Answer: The synthesis of 6-Methoxy-2,2-dimethyl-1,4-dioxane and related derivatives can be achieved via oxidative cyclization of epoxides or diols. A validated approach involves multigram-scale preparation (up to 300 g) using stereoselective ring-opening reactions followed by functionalization to produce alcohols, amines, and carboxylic acids. Key steps include controlling reaction stoichiometry and optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran) to minimize side products. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity compounds .

Q. How can X-ray crystallography resolve structural ambiguities in 1,4-dioxane derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and stereochemistry in 1,4-dioxane derivatives. For example, studies on nifedipine-1,4-dioxane solvates revealed distinct hydrogen-bonding patterns (linear vs. zigzag chains) depending on the syn/anti configuration of carbonyl groups relative to the dihydropyridine ring. To ensure accuracy, refine structures using software like SHELX and validate with final reliability indices (e.g., R1 < 0.05 for observed reflections) .

Q. What experimental frameworks are used to assess genotoxicity in 1,4-dioxane derivatives?

Answer: Genotoxicity studies often employ in vitro assays (e.g., Ames test, micronucleus assay) and in vivo models (e.g., glutathione-deficient mice) to evaluate DNA adduct formation and oxidative stress. For 1,4-dioxane, dose-response relationships in liver toxicity models show that glutathione depletion exacerbates DNA damage, necessitating careful selection of exposure durations (e.g., 90-day studies) and endpoints (e.g., comet assay for DNA strand breaks) .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) enhance biodegradability of 1,4-dioxane in contaminated systems?

Answer: Ozone (O₃) and hydrogen peroxide (H₂O₂) synergistically degrade 1,4-dioxane into biodegradable intermediates (e.g., glycolic acid). Key factors include alkalinity (bicarbonate competes for hydroxyl radicals) and co-contaminants (e.g., 1,3-dioxolane increases oxidant demand). Pre-treatment with anaerobic bioremediation reduces oxidant requirements by breaking down competitive organics. Optimize O₃:H₂O₂ molar ratios (1:1–1:3) and reaction times (30–60 min) using batch reactors with real-time monitoring (e.g., TOC analyzers) .

Q. What insights do molecular dynamics (MD) simulations provide about enzyme-substrate interactions with 1,4-dioxane derivatives?

Answer: MD simulations of cytochrome P450 BM3 variants (e.g., R255G/L) reveal substrate binding stability and orientation. For benzo-1,4-dioxane, RMSD analysis (<2 Å) confirms complex stability, while RMSF fluctuations highlight I-helix flexibility critical for catalysis. Distance-angle metrics (e.g., Fe-O distance <4 Å, C5-O angle >120°) predict hydroxylation efficiency. Validate simulations with experimental activity assays and crystallographic data .

Q. How can field data resolve contradictions in 1,4-dioxane attenuation rates at contaminated sites?

Answer: Analyze temporal concentration trends using linear regression (e.g., site-wide maximum concentrations) and discriminate between natural attenuation and remedial effects. For example, California GeoTracker data (median monitoring period: 6.8 years) showed half-lives of 31 months for 1,4-dioxane, correlating with 1,1-DCE/TCE rates. Use linear discriminant analysis (LDA) to identify predictors (e.g., dissolved oxygen positively correlates with attenuation; CVOCs negatively correlate) .

Methodological Tables

Table 1. Key Parameters for AOP Optimization in 1,4-Dioxane Degradation

Table 2. Structural Metrics from X-ray Crystallography of 1,4-Dioxane Derivatives

| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen-Bond Pattern | Reference |

|---|---|---|---|---|

| Nifedipine-1,4-dioxane | Monoclinic | 1,618 | Linear (anti-carbonyl) | |

| Non-solvated nifedipine | Triclinic | 1,450 | Zigzag (syn-carbonyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.